(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid

Catalog No.
S14630682
CAS No.
M.F
C22H21NO4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-ynoic acid

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C22H21NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,4,13-14H2,2H3,(H,24,25)/t20-/m0/s1

InChI Key

RPQONGHJGZASRM-FQEVSTJZSA-N

Canonical SMILES

CN(C(CCC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CN([C@@H](CCC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid) is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a methoxycarbonyl moiety, and a hex-5-ynoic acid backbone. This compound is a derivative of amino acids and is notable for its potential applications in medicinal chemistry and drug development. The presence of the fluorenyl group enhances its stability and solubility, while the hex-5-ynoic acid component contributes to its reactivity and biological activity.

Typical for amino acids and their derivatives, including:

  • Amide Formation: The amine functional group can react with carboxylic acids or their derivatives to form amides, which are crucial in peptide synthesis.
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters, enhancing its utility in organic synthesis.
  • Alkyne Reactions: The hex-5-yne structure allows for reactions typical of terminal alkynes, such as nucleophilic additions or cycloadditions.

These reactions facilitate the compound's utility in synthesizing more complex molecules and exploring its biological activity.

Research indicates that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid) exhibit significant biological activities. These may include:

  • Antibacterial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects: Certain studies have reported cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, which is a common mechanism for therapeutic agents.

The specific biological activities of this compound require further investigation to establish its efficacy and safety profiles.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid) can be achieved through several methods, including:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to high-yield synthesis of complex molecules. MCRs are efficient due to their atom-economy and reduced reaction times .
  • Sequential Synthetic Steps: Traditional methods may involve multiple steps including protection/deprotection strategies, alkylation, and coupling reactions to assemble the final structure.
  • Catalytic Techniques: Utilizing transition metal catalysts can enhance reaction rates and selectivity during the synthesis process.

These methods are essential for producing the compound in sufficient quantities for research and application purposes.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid) has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.
  • Drug Development: Its unique structure may lead to novel therapeutic agents with specific biological activities.
  • Biochemical Research: Useful for studying enzyme interactions or as a probe in biological assays.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid) focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies typically employ techniques like:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics and affinities.
  • Isothermal Titration Calorimetry (ITC): For thermodynamic profiling of interactions.

Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid), each possessing unique properties:

  • (S)-2-Aminohexanoic Acid: A simple amino acid derivative that serves as a basic building block in peptide synthesis.
  • Fluorenylmethoxycarbonyl Amino Acids: Commonly used in peptide synthesis due to their protective group characteristics.
  • Hexynoic Acid Derivatives: Compounds featuring similar alkyne structures that exhibit unique reactivity patterns.

Comparison Table

Compound NameStructure FeaturesUnique Properties
(S)-2-Aminohexanoic AcidSimple amino acidBasic building block for peptides
Fluorenylmethoxycarbonyl Amino AcidsFluorenyl group with methoxycarbonylProtective group widely used in synthesis
Hexynoic Acid DerivativesTerminal alkyne functionalityUnique reactivity; potential applications

This comparison highlights the distinctive features of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid), particularly its combination of functionalities that may lead to novel applications in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.14705815 g/mol

Monoisotopic Mass

363.14705815 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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